molecular formula C9H9F2N B582577 1-(3,5-Difluorophenyl)cyclopropanamine CAS No. 1208389-30-3

1-(3,5-Difluorophenyl)cyclopropanamine

Cat. No.: B582577
CAS No.: 1208389-30-3
M. Wt: 169.175
InChI Key: PNDWBHMZTHGWAF-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)cyclopropanamine is a chemical compound with the molecular formula C9H9F2N. It is characterized by a cyclopropane ring attached to a 3,5-difluorophenyl group and an amine group. This compound has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 3,5-difluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,5-Difluorophenyl)cyclopropanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Uniqueness: 1-(3,5-Difluorophenyl)cyclopropanamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms at the 3 and 5 positions can enhance the compound’s stability and alter its electronic properties, making it distinct from other cyclopropanamine derivatives .

Properties

IUPAC Name

1-(3,5-difluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-3-6(4-8(11)5-7)9(12)1-2-9/h3-5H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDWBHMZTHGWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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